2,4-Difluoro-3-(pyridin-2-YL)aniline
Description
2,4-Difluoro-3-(pyridin-2-yl)aniline (CAS: 100325-62-0) is a substituted aniline derivative featuring a pyridin-2-yl group at the 3-position and fluorine atoms at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₈F₂N₂, with a molecular weight of 206.19 g/mol . This compound is structurally significant due to its dual electron-withdrawing fluorine substituents and the nitrogen-rich pyridine moiety, which confer unique electronic and steric properties. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of ligands for metal complexes (e.g., palladium catalysts) and bioactive molecules targeting parasitic diseases like visceral leishmaniasis .
Properties
Molecular Formula |
C11H8F2N2 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,4-difluoro-3-pyridin-2-ylaniline |
InChI |
InChI=1S/C11H8F2N2/c12-7-4-5-8(14)11(13)10(7)9-3-1-2-6-15-9/h1-6H,14H2 |
InChI Key |
DBSXCMBLDPCFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC(=C2F)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s reactivity and applications can be contextualized by comparing it to structurally related aniline derivatives:
Reactivity in Palladium Complexes
The substitution kinetics of chloride ligands in Pd(II) complexes are highly sensitive to substituent electronic effects. For example:
- PdL2 (4-fluoro-N-((pyridin-2-yl)methyl)aniline-palladium(II)) exhibits faster substitution rates with thiourea nucleophiles compared to PdL3 (4-methoxy) and PdL4 (4-ethyl), due to the electron-withdrawing fluorine enhancing the electrophilicity of the Pd center .
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